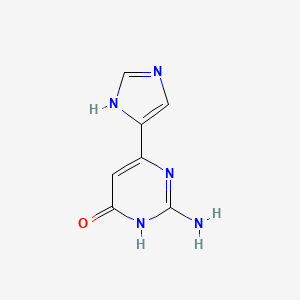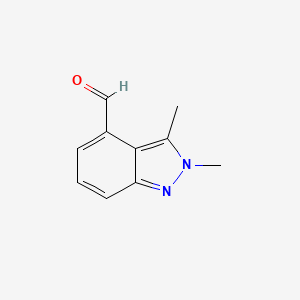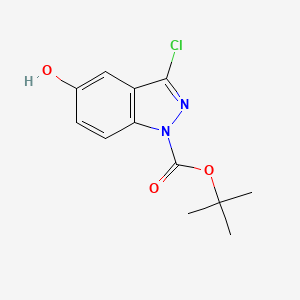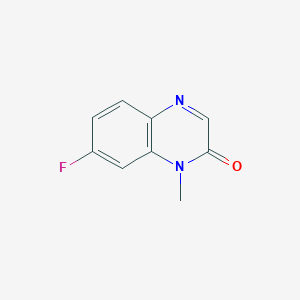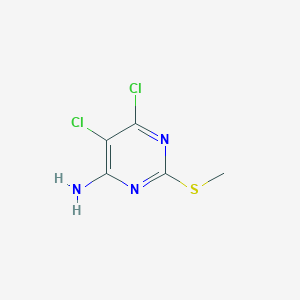
Pentan-3-ylboronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentan-3-ylboronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its versatile reactivity and potential applications This compound is characterized by the presence of a boronic acid group attached to a pentane chain at the third carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pentan-3-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of pentan-3-yl halides using diborane or borane reagents under controlled conditions. Another method includes the hydroboration of pent-2-ene followed by oxidation to yield the desired boronic acid.
Industrial Production Methods: In industrial settings, the production of pentan-3-ylboronic acid often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Pentan-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts are often employed in cross-coupling reactions.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted boronic acid derivatives .
Aplicaciones Científicas De Investigación
Pentan-3-ylboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of pentan-3-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boron atom’s empty p-orbital, which can accept electron pairs from nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition .
Comparación Con Compuestos Similares
Phenylboronic Acid: Known for its use in Suzuki-Miyaura coupling reactions.
Methylboronic Acid: Often used in the synthesis of boron-containing pharmaceuticals.
Butylboronic Acid: Utilized in the development of boron-based sensors and materials.
Uniqueness: Pentan-3-ylboronic acid is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties compared to other boronic acids. This uniqueness makes it particularly valuable in applications requiring specific hydrophobic or steric characteristics .
Propiedades
Fórmula molecular |
C5H13BO2 |
|---|---|
Peso molecular |
115.97 g/mol |
Nombre IUPAC |
pentan-3-ylboronic acid |
InChI |
InChI=1S/C5H13BO2/c1-3-5(4-2)6(7)8/h5,7-8H,3-4H2,1-2H3 |
Clave InChI |
YVNFEMMPXXMVPH-UHFFFAOYSA-N |
SMILES canónico |
B(C(CC)CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



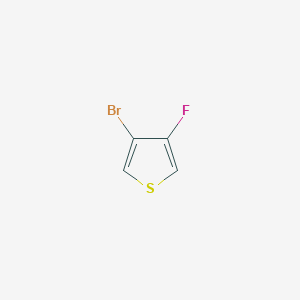

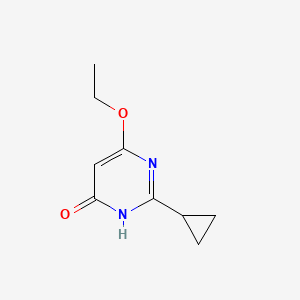

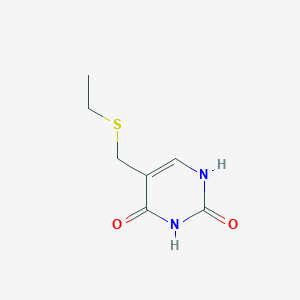
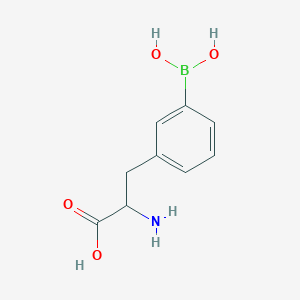
![4,4,5,5-Tetramethyl-2-(4'-pentyl-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13122299.png)
